molecular formula C58H44Cl3N7O18 B12761069 22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid CAS No. 89139-41-3

22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

Cat. No.: B12761069
CAS No.: 89139-41-3
M. Wt: 1233.4 g/mol
InChI Key: KJTFTWQSEBLIPM-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic molecule characterized by a dense arrangement of functional groups and heteroatoms. Its structure includes three chlorine atoms, seven hydroxyl groups, six ketone (oxo) groups, three ether (oxa) linkages, six aza (nitrogen-containing) rings, and a terminal carboxylic acid group.

Properties

CAS No.

89139-41-3

Molecular Formula

C58H44Cl3N7O18

Molecular Weight

1233.4 g/mol

IUPAC Name

22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C58H44Cl3N7O18/c59-31-7-20-1-5-37(31)85-40-15-25-16-41(51(40)75)86-38-6-3-22(12-32(38)60)49(73)48-57(81)67-47(58(82)83)29-18-27(70)19-36(72)42(29)30-11-24(13-33(61)50(30)74)45(56(80)68-48)65-55(79)46(25)66-54(78)44-23-9-26(69)17-28(10-23)84-39-14-21(2-4-35(39)71)43(62)53(77)63-34(8-20)52(76)64-44/h1-7,9-19,34,43-49,69-75H,8,62H2,(H,63,77)(H,64,76)(H,65,79)(H,66,78)(H,67,81)(H,68,80)(H,82,83)

InChI Key

KJTFTWQSEBLIPM-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C(=CC(=C2)C(C(=O)N8)NC5=O)Cl)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. The reaction conditions typically require controlled temperatures, pH levels, and the use of specific catalysts to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound is achieved through fermentation processes using the Streptomyces toyocaensis strain. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Scientific Research Applications

22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid has several scientific research applications :

    Chemistry: Used as a model compound for studying complex peptide synthesis and reactions.

    Biology: Investigated for its antimicrobial properties and potential use in combating bacterial infections.

    Medicine: Explored for its potential therapeutic applications, particularly as an antibiotic.

    Industry: Utilized in the development of new antimicrobial agents and other bioactive compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogenated Heterocycles

The compound’s trichloro-substitution is reminiscent of halogenated benzothiazoles and benzimidazoles (e.g., 6-chlorobenzothiazol-2-amine and 5-amino-2-(trifluoromethyl)benzimidazole ). These analogs exhibit antiproliferative and antimicrobial activities, where chlorine atoms enhance lipophilicity and target binding.

Polyoxygenated and Polyazacyclic Systems

The heptahydroxy-hexaoxo-trioxa-hexaza motif shares similarities with:

  • Beta-lactam antibiotics (e.g., cephalosporin derivatives in ), which feature bicyclic cores with carboxy groups. The target’s additional hydroxyls may improve solubility but reduce membrane permeability .
  • Triterpene glycosides (e.g., oleanane-type compounds in ), which possess multiple hydroxyls and glycosidic linkages. However, the target lacks sugar moieties, suggesting divergent bioactivity pathways .

Carboxylic Acid-Terminated Polycyclics

The terminal carboxylic acid group is critical for interactions with enzymes or receptors, as seen in:

  • Zygocaperoside (), a triterpenoid with a carboxyl group that enhances anti-inflammatory activity. The target’s acid group may similarly modulate inflammatory pathways but with higher steric constraints .
  • Lignin-derived metabolites (e.g., hexadecanoic acid in ), though these are simpler aliphatic acids without polycyclic complexity .

Comparative Data Table

Feature Target Compound 6-Chlorobenzothiazol-2-amine Cephalosporin Derivative Oleanane Triterpene
Halogenation 3 Cl atoms 1 Cl atom None None
Hydroxyl Groups 7 0 1–2 4–6
Oxo Groups 6 0 1–2 1–3
Aza Rings 6 1 1 (beta-lactam) 0
Carboxylic Acid Present Absent Present Absent (unless glycosidically linked)
Bioactivity Potential Antimicrobial, cytotoxic (inferred) Antiproliferative Antibacterial Cytotoxic, anti-inflammatory

Research Findings and Implications

Chlorine Positioning and Bioactivity: Unlike monochlorinated benzothiazoles (), the target’s trichloro-substitution may reduce off-target interactions while maintaining potency against resistant pathogens .

Hydroxyl vs.

Aza Rings and Stability : The six aza rings could confer rigidity and protease resistance, akin to beta-lactams (), but may also increase synthetic complexity .

Carboxylic Acid Role : The terminal acid group likely enhances binding to metalloenzymes or ion channels, similar to zygocaperoside (), but requires formulation optimization to mitigate rapid renal clearance .

Biological Activity

The compound 22-amino-5,15,43-trichloro-2,...-52-carboxylic acid (commonly referred to as A41030C) is a glycopeptide antibiotic produced by the actinomycete Streptomyces virginiae. This compound has garnered attention due to its potent biological activity against gram-positive bacteria.

Chemical Structure and Properties

  • Molecular Formula : C64H54Cl3N7O23
  • Molecular Weight : 1395.50 g/mol
  • CAS Number : 89140-21-6
  • Appearance : White crystalline powder
  • Solubility : Soluble in water

A41030C exhibits its antibacterial properties primarily through the inhibition of cell wall synthesis in bacteria. It binds to the D-Ala-D-Ala terminus of nascent peptidoglycan chains in bacterial cell walls. This binding prevents the transpeptidation reaction necessary for cross-linking peptidoglycan layers and thus disrupts cell wall integrity.

Spectrum of Activity

A41030C demonstrates significant activity against a variety of gram-positive bacteria including:

  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Enterococcus faecalis

The compound is less effective against gram-negative bacteria due to the structural differences in their cell walls.

Case Studies and Research Findings

Research has indicated that A41030C can be effective in treating infections caused by resistant strains of gram-positive bacteria. Here are some notable findings:

  • In vitro Studies : In laboratory settings, A41030C has shown minimum inhibitory concentrations (MICs) that are comparable to or lower than those of other glycopeptide antibiotics like vancomycin and teicoplanin against certain strains of Staphylococcus aureus.
  • Animal Models : In murine models of infection with methicillin-resistant Staphylococcus aureus (MRSA), A41030C demonstrated significant reductions in bacterial load compared to untreated controls.
  • Clinical Implications : Given its efficacy against resistant strains and its unique mechanism of action distinct from traditional antibiotics like penicillin and cephalosporins, A41030C holds potential as a therapeutic option in clinical settings facing antibiotic resistance challenges.

Data Table: Comparative Efficacy of A41030C

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus0.5Vancomycin1
Enterococcus faecalis1Teicoplanin2
Streptococcus pneumoniae0.25Linezolid4

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